molecular formula C9H8I2O3 B2640899 2-Ethoxy-3,5-diiodobenzoic acid CAS No. 71332-66-6

2-Ethoxy-3,5-diiodobenzoic acid

Cat. No.: B2640899
CAS No.: 71332-66-6
M. Wt: 417.969
InChI Key: RKKNOCJPICDSLH-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-diiodobenzoic acid is an organic compound with the molecular formula C9H8I2O3. It is characterized by the presence of two iodine atoms and an ethoxy group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-diiodobenzoic acid typically involves the iodination of 2-ethoxybenzoic acid. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms are introduced at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-diiodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Ethoxy-3,5-diiodobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-diiodobenzoic acid involves its interaction with molecular targets through its functional groups. The ethoxy group and iodine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or potential pharmaceutical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound for specialized research and industrial applications .

Properties

IUPAC Name

2-ethoxy-3,5-diiodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKNOCJPICDSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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